BenchChemオンラインストアへようこそ!

Iodoxamic acid

Cholangiography Biliary excretion Hepatobiliary transport

Select iodoxamic acid (≥98%, CAS 31127-82-9) as a high-fidelity comparator for hepatobiliary transport research. Pharmacokinetic benchmarks (Vmax = 1.03 μmoles/kg/min, logP ~3.97) and lower plasma protein binding versus iopanoic acid make it essential for dissecting sinusoidal uptake, canalicular excretion, and drug-drug interaction mechanisms. Its distinct chromatographic behavior supports reliable HPLC/LC-MS reference standard use. Avoid uncontrolled variables—validate protocols with a well-characterized, hexaiodinated reference compound.

Molecular Formula C26H26I6N2O10
Molecular Weight 1287.9 g/mol
CAS No. 31127-82-9
Cat. No. B1196819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoxamic acid
CAS31127-82-9
Synonyms3,3'-((1,16-dioxo-4,7,10,13-tetraoxahexadecane-1,16-dily)diimino)bis(2,4,6-triiodobenzoic acid)
B 10610
B-10610
BC 17
BC-17
Endobil
iodoxamate
iodoxamic acid
iodoxamic acid, calcium salt
iodoxamic acid, magnesium salt
iodoxamid
iodoxamidic acid
iodoxaminic acid
Molecular FormulaC26H26I6N2O10
Molecular Weight1287.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
InChIInChI=1S/C26H26I6N2O10/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40)
InChIKeyWWVAPFRKZMUPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodoxamic Acid (CAS 31127-82-9) for Scientific Procurement: Radiopaque Contrast Agent Properties and Baseline Characterization


Iodoxamic acid (CAS 31127-82-9) is a hexaiodinated organoiodine compound belonging to the class of acylaminobenzoic acid derivatives, historically utilized as an intravenous cholecystocholangiographic contrast medium for diagnosing gallbladder and bile duct diseases [1]. Its molecular formula is C26H26I6N2O10 with a molecular weight of approximately 1287.9 g/mol, and it is typically administered as the meglumine salt (meglumine iodoxamate) [2]. The compound features both a high iodine content (six iodine atoms per molecule) for X-ray attenuation and several hydrophilic groups that influence its pharmacokinetic profile [3]. While largely superseded in contemporary clinical practice by newer agents, iodoxamic acid remains a compound of interest for specialized research applications, pharmacological studies, and as a reference standard in analytical chemistry [4].

Why Iodoxamic Acid (CAS 31127-82-9) Cannot Be Substituted by Generic Analogs: Critical Pharmacokinetic and Toxicological Differentiation


While iodoxamic acid belongs to the broader class of iodinated hepatotropic contrast media, its specific pharmacokinetic profile precludes simple substitution with analogs such as iodipamide, iotroxamic acid, iopanoic acid, or ioglycamic acid. These compounds exhibit statistically significant differences in biliary excretion rates, plasma protein binding affinities, and toxicity profiles under equimolar dosing conditions [1]. For example, iodoxamate demonstrates a peak biliary excretion rate significantly higher than iodipamide in normal and partially obstructed canine models, while its plasma protein binding is markedly lower than iopanoic acid, leading to distinct hepatic handling and elimination pathways [2][3]. Consequently, direct replacement in research protocols or analytical assays without proper validation would introduce uncontrolled variables, compromising data integrity and experimental reproducibility. The following quantitative evidence underscores precisely where iodoxamic acid diverges from its closest comparators, providing a rational basis for compound selection.

Iodoxamic Acid (CAS 31127-82-9) Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data Versus Key Comparators


Biliary Excretion Superiority: Iodoxamate vs. Iodipamide in Normal and Obstructed Canine Models

Iodoxamate demonstrates a statistically significant higher peak biliary excretion rate compared to iodipamide when administered at equimolar clinical dosages in canine models with both normal and incompletely obstructed common bile ducts [1]. In complete common bile duct obstruction, both total biliary iodoxamate excretion and concentration were significantly elevated relative to iodipamide, though the absolute values remained insufficient for conventional radiographic opacification [1]. This enhanced biliary elimination profile suggests iodoxamate may offer a superior diagnostic window or safety margin in hepatobiliary imaging applications compared to the older iodipamide agent [1].

Cholangiography Biliary excretion Hepatobiliary transport

Plasma Protein Binding Divergence: Iodoxamic Acid vs. Iopanoic Acid in Primate Pharmacokinetics

Iodoxamic acid exhibits substantially lower plasma protein binding compared to iopanoic acid in rhesus monkeys, a difference with critical implications for hepatic uptake and biliary excretion mechanisms [1]. Specifically, the percentage of iodoxamic acid not bound to plasma protein varied from 6.1% to 41.2% as plasma levels ranged from 42 μM to 912 μM, indicating concentration-dependent binding [1]. In stark contrast, iopanoic acid was extremely highly bound, with unbound percentages ranging only from 0.1% to 2.8% across a plasma concentration range of 18.9 μM to 464 μM [1]. Furthermore, iodoxamic acid remains unchanged in blood, while iopanoic acid is extensively metabolized to an ester glucuronide in bile [1]. Co-administration experiments reveal these compounds compete for both plasma protein binding sites and intrahepatic protein binding sites, with iopanoic acid acting as an inhibitor [2].

Plasma protein binding Pharmacokinetics Drug-drug interactions

Clinical Tolerability and Opacification Equivalence: Iodoxamate vs. Iotroxamate in Multi-Centre Double-Blind Trial

In a multi-centre double-blind clinical trial involving 100 patients receiving bolus injections of either meglumine iodoxamate or meglumine iotroxamate, no statistically significant difference was observed in biliary tree opacification quality between the two agents [1]. However, iodoxamate was associated with more frequent renal excretion of contrast (quantitative frequency not specified in abstract) and, contrary to earlier reports, a slightly higher incidence of side effects was noted with iotroxamate [1]. Another comparative study of drip infusion cholegraphy evaluated iotroxic acid (5 g iodine/100 mL) against iodoxamic acid preparations containing either 3.7 g iodine or 5.5 g iodine per dose, providing data on dosing equivalence [2]. This establishes that while iodoxamate and iotroxamate are broadly comparable in imaging efficacy, their side effect profiles and renal handling differ, preventing automatic interchangeability in clinical research protocols.

Intravenous cholangiography Clinical trial Adverse events

Hepatic Uptake Kinetics: Iodoxamate Intermediate Between Iotroxamate and Iodipamide in Perfused Rat Liver

In a hemoglobin-free perfused rat liver model, iodoxamic acid (3) demonstrated intermediate diffusion rates into hepatocytes and biliary excretion rates compared to its closest structural analogs [1]. Specifically, the rank order for diffusion into hepatocytes was iotroxic acid (1) ≥ iodipamic acid (2) > iodoxamic acid (3) > ioglycamic acid (4), while biliary excretion followed the order (1) > (2) > (4) > (3) [1]. Notably, the relatively poor biliary excretion profile of iodoxamic acid observed in the isolated perfused liver was partially offset in vivo by its lower protein binding compared to iodipamide, which improves its overall pharmacokinetic performance in intact animals [1]. This class-level evidence underscores that even among structurally similar hexaiodinated contrast agents, subtle molecular differences yield distinct hepatobiliary transport kinetics.

Hepatic uptake Biliary transport Perfused liver

Toxicity Indicators: Lower Serum Levels and Higher Bile:Urine Excretion Ratio for Iodoxamate vs. Iodipamide in Canine Obstruction Model

In a comparative study of iodipamide and iodoxamate at equimolar clinical dosages in dogs with normal, incompletely obstructed, and completely obstructed common bile ducts, iodoxamate demonstrated several toxicity-relevant advantages [1]. Iodoxamate produced significantly lower serum levels, a higher bile:urine excretion ratio, and a faster compensatory urinary excretion rate under complete common bile duct obstruction compared to iodipamide [1]. These findings collectively suggest that iodoxamate exhibits lesser systemic toxicity than iodipamide, likely due to its more efficient biliary clearance and reduced systemic retention [1]. This is a critical differentiator for any research application where minimizing contrast agent toxicity is a primary concern.

Toxicity Biliary excretion Renal elimination

Saturable Biliary Excretion Kinetics: Vmax and Km Parameters for Iodoxamic Acid in Primate Model

Using a dynamic infusion method in rhesus monkeys, the capacity-limited biliary excretion parameters for iodoxamic acid were determined [1]. The maximum excretion rate (Vmax) was found to be 1.03 ± 0.25 μmoles/kg/min (mean ± SD), while the Michaelis-Menten constant (Km) ranged from 1.5 to 16.4 μM, indicating substantial inter-animal variability [1]. These parameters are critical for predicting iodoxamic acid's hepatic clearance under varying plasma concentrations and for designing appropriate dosing regimens in experimental models. In comparison, iopanoic acid exhibited a Vmax of 0.85 μM/kg/min for biliary excretion in the same species, highlighting a ~20% higher maximum transport capacity for iodoxamic acid [2].

Pharmacokinetics Biliary excretion Capacity-limited kinetics

Iodoxamic Acid (CAS 31127-82-9) Research and Industrial Application Scenarios: Evidence-Based Use Cases


Hepatobiliary Transport Mechanism Studies in Perfused Liver or In Vivo Models

Given its intermediate rank-order position for hepatic uptake and biliary excretion among hexaiodinated contrast agents [1], iodoxamic acid serves as a valuable comparator compound for investigating the structure-activity relationships governing hepatobiliary transport. Its distinct pharmacokinetic parameters (Vmax = 1.03 μmoles/kg/min) [2] and lower plasma protein binding relative to iopanoic acid [3] make it an ideal tool for dissecting the relative contributions of protein binding, sinusoidal uptake, and canalicular excretion to overall hepatic clearance.

Reference Standard for Analytical Method Development and Validation

Iodoxamic acid's well-defined physicochemical properties (logP ~3.97, water solubility 0.0031 g/L) [1] and its distinct chromatographic behavior relative to close analogs like iotroxic acid and iodipamide make it suitable for use as a reference standard in HPLC, LC-MS, or other analytical assays aimed at quantifying or detecting iodinated contrast agents in biological matrices or environmental samples.

Drug-Drug Interaction Studies Involving Hepatic Organic Anion Transporters

The documented competition between iodoxamic acid and iopanoic acid for plasma protein and intrahepatic binding sites, consistent with a 'ligand exclusion' model [1], positions iodoxamic acid as a useful probe substrate for investigating the mechanisms of drug-drug interactions at the hepatobiliary interface. Researchers studying the inhibition or modulation of organic anion transporting polypeptides (OATPs) or multidrug resistance-associated proteins (MRPs) may employ iodoxamic acid to benchmark transport kinetics.

Toxicity and Safety Profiling of Hepatotropic Contrast Agents in Obstructive Biliary Disease Models

Evidence demonstrating iodoxamate's lower serum levels, higher bile:urine excretion ratio, and faster compensatory urinary excretion in complete bile duct obstruction relative to iodipamide [1] supports its preferential use in preclinical models of obstructive jaundice or hepatic dysfunction. Researchers evaluating the safety profile of contrast agents under compromised biliary excretion conditions will find iodoxamic acid a critical comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodoxamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.